molecular formula C14H16FNO B2740001 N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide CAS No. 2305401-36-7

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide

Cat. No. B2740001
CAS RN: 2305401-36-7
M. Wt: 233.286
InChI Key: PQJYBASGTIOGCA-UHFFFAOYSA-N
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Description

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide, also known as CP-544326, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. CP-544326 has been shown to have a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide involves the inhibition of the SERT, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration is thought to be responsible for the anxiolytic and antidepressant effects of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide. N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has also been shown to have a high selectivity for the SERT, which reduces the risk of side effects associated with non-selective serotonin reuptake inhibitors.
Biochemical and Physiological Effects:
N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the concentration of serotonin in the hippocampus and prefrontal cortex, which are brain regions that are involved in the regulation of mood and emotion. N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has a number of advantages for use in laboratory experiments. It has a high selectivity for the SERT, which reduces the risk of non-specific effects. N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide is also relatively stable and can be easily synthesized using a multi-step process. However, there are some limitations to the use of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for the study of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide. One potential direction is the development of more selective and potent SERT inhibitors that can be used as novel antidepressant and anxiolytic agents. Another direction is the study of the long-term effects of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide on neuroplasticity and neuronal survival. Finally, the development of animal models that mimic the symptoms of depression and anxiety in humans could be used to study the effects of N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide on these disorders.

Synthesis Methods

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of cyclopropylamine with 4-fluoro-3-methylbenzaldehyde to form the intermediate product, N-(4-fluoro-3-methylbenzyl)cyclopropylamine. This intermediate is then reacted with propargyl bromide to form the final product, N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have a high affinity for the SERT and to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.

properties

IUPAC Name

N-[cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-3-13(17)16-14(10-4-5-10)11-6-7-12(15)9(2)8-11/h3,6-8,10,14H,1,4-5H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJYBASGTIOGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2CC2)NC(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide

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